molecular formula C7H5BrN4S B13092249 5-(5-Bromopyrazin-2-yl)thiazol-2-amine

5-(5-Bromopyrazin-2-yl)thiazol-2-amine

Cat. No.: B13092249
M. Wt: 257.11 g/mol
InChI Key: SAIZOALCBCSKCY-UHFFFAOYSA-N
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Description

5-(5-Bromopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with an amino group at position 2 and a bromopyrazine moiety at position 3.

For example:

  • Step 1: Bromination of acetylpyridine derivatives followed by cyclization with thiourea to form thiazole cores .
  • Step 2: Functionalization via nucleophilic substitution or coupling reactions to introduce aryl or heteroaryl groups (e.g., bromopyrazine) at the thiazole’s 5-position .

The bromine atom at pyrazine’s 5-position enhances electrophilicity, enabling further cross-coupling reactions for drug development .

Properties

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

5-(5-bromopyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H5BrN4S/c8-6-3-10-4(1-11-6)5-2-12-7(9)13-5/h1-3H,(H2,9,12)

InChI Key

SAIZOALCBCSKCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Br)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyrazin-2-yl)thiazol-2-amine typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with thioamides under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 5-(5-Bromopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Bromine vs. Methyl/Pyridine : The bromine atom in this compound facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling diversification into pharmacologically active scaffolds . In contrast, methyl or pyridine substituents (e.g., 5-methylthiazol-2-amine) prioritize metabolic stability or solubility .

Electronic and Steric Profiles

  • Thiophene vs. The pyrazine moiety in the target compound introduces electron-withdrawing effects, polarizing the thiazole ring for nucleophilic attacks .

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